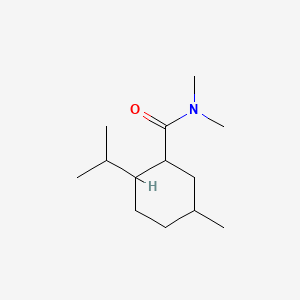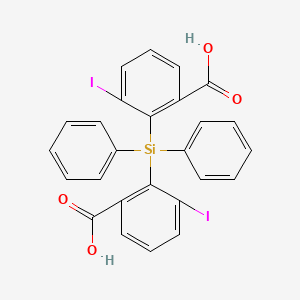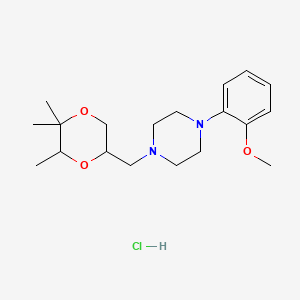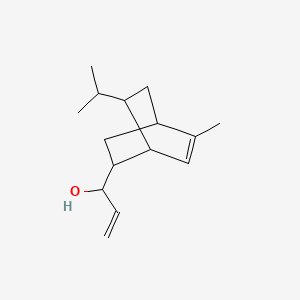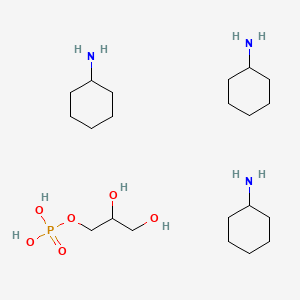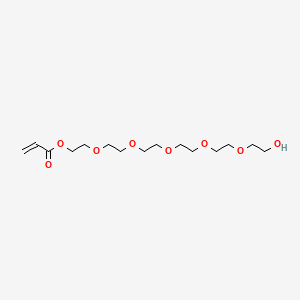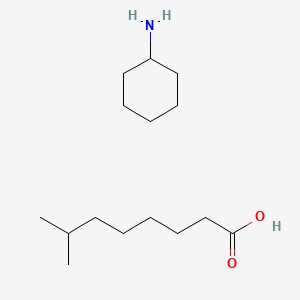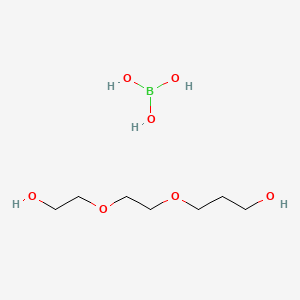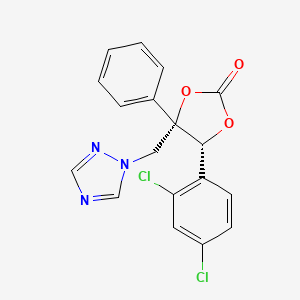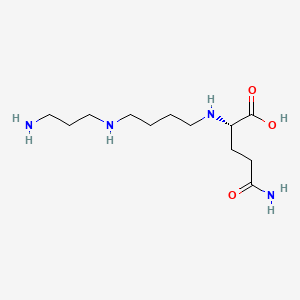
N(1)-(gamma-Glutamyl)spermidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1)-(γ-谷氨酰)亚精胺是亚精胺的衍生物,亚精胺是一种多胺化合物,在细胞代谢中起着至关重要的作用。该化合物由亚精胺与γ-谷氨酰结合形成,这一过程改变了它的生物活性及特性。亚精胺本身参与了各种细胞过程,包括 DNA 稳定、自噬以及离子通道的调节。
准备方法
合成路线与反应条件
N(1)-(γ-谷氨酰)亚精胺的合成通常涉及亚精胺与γ-谷氨酰的酶促或化学结合。一种常见的方法是使用γ-谷氨酰转肽酶,它在温和的条件下促进γ-谷氨酰基团转移到亚精胺上。化学合成也可以通过亚精胺与γ-谷氨酰氯在碱(如三乙胺)存在下的反应来实现。
工业生产方法
N(1)-(γ-谷氨酰)亚精胺的工业生产可能涉及使用工程微生物的生物技术方法。例如,大肠杆菌可以被基因改造以过表达γ-谷氨酰转肽酶和亚精胺合酶,从而实现该化合物的高效生物合成。优化发酵条件(如 pH、温度和营养供应)对于最大限度地提高产量至关重要。
化学反应分析
反应类型
N(1)-(γ-谷氨酰)亚精胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的醛或羧酸。
还原: 还原反应可以将该化合物转化为相应的胺。
取代: 亲核取代反应可以将不同的官能团引入该分子。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
形成的主要产物
氧化: 形成γ-谷氨酰醛或羧酸衍生物。
还原: 生成γ-谷氨酰胺。
取代: 生成具有各种官能团的γ-谷氨酰衍生物。
科学研究应用
N(1)-(γ-谷氨酰)亚精胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块以及各种化学反应中的试剂。
生物学: 研究其在细胞过程中的作用,例如自噬、DNA 稳定和离子通道调节。
医学: 研究其潜在的治疗效果,包括抗衰老特性和防止氧化应激。
工业: 由于其生物活性,被用于生产药物、化妆品和膳食补充剂。
作用机制
N(1)-(γ-谷氨酰)亚精胺通过多种机制发挥其作用:
分子靶点: 它与 DNA、RNA 和蛋白质相互作用,稳定其结构并影响其功能。
相关途径: 该化合物参与自噬的调节,自噬是一种降解和循环利用细胞成分的细胞过程。它还调节离子通道和与细胞生长和存活相关的信号通路。
相似化合物的比较
N(1)-(γ-谷氨酰)亚精胺与其他多胺相比是独一无二的,因为它具有γ-谷氨酰修饰,这增强了它的稳定性和生物活性。类似的化合物包括:
亚精胺: 母体化合物,参与各种细胞过程。
精胺: 另一种多胺,具有类似的功能,但结构特性不同。
腐胺: 亚精胺和精胺生物合成中的前体。
N(1)-(γ-谷氨酰)亚精胺由于其增强的稳定性和与生物分子的特定相互作用而脱颖而出,使其成为研究和工业应用中一种有价值的化合物。
属性
CAS 编号 |
74141-50-7 |
|---|---|
分子式 |
C12H26N4O3 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[4-(3-aminopropylamino)butylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-6-3-8-15-7-1-2-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |
InChI 键 |
PBYQQEBTMGPBKC-JTQLQIEISA-N |
手性 SMILES |
C(CCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
规范 SMILES |
C(CCNC(CCC(=O)N)C(=O)O)CNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


